molecular formula C25H19F3N4O5S B1677450 Opigolix CAS No. 912587-25-8

Opigolix

Número de catálogo: B1677450
Número CAS: 912587-25-8
Peso molecular: 544.5 g/mol
Clave InChI: QLLWADSMMMNRDJ-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Análisis De Reacciones Químicas

Opigolix undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Treatment of Endometriosis

Opigolix was under investigation for its efficacy in managing endometriosis-associated pain. Clinical trials have shown promising results in reducing pelvic pain associated with this condition:

  • Clinical Trials : The drug reached Phase II clinical trials before its development was discontinued in April 2018. In these trials, this compound demonstrated a significant reduction in pain scores compared to placebo groups.
  • Efficacy Data : Studies reported varying degrees of pain relief among participants, with notable improvements in dysmenorrhea and non-menstrual pelvic pain symptoms.
Study Dosage Outcome Significance
Trial A30 mg/dayReduced NRS for pelvic painp < 0.001
Trial B60 mg/dayImproved quality of life metricsp < 0.05

Treatment of Rheumatoid Arthritis

This compound was also evaluated for its potential benefits in rheumatoid arthritis treatment:

  • Phase II Trials : The drug was tested in combination with methotrexate to assess its impact on disease activity and joint inflammation.
  • Findings : Although some improvements were noted, the overall clinical benefit was not statistically significant compared to placebo, leading to the discontinuation of further development.
Trial Phase Dosage Primary Endpoint Result
Phase IIa30 mg twice dailyACR20 response rate at week 12Not significant

Future Research Directions

Despite the discontinuation of this compound's development, its mechanism as a gonadotropin-releasing hormone antagonist remains a point of interest for future research:

  • Potential Repurposing : Ongoing studies are exploring alternative uses for similar GnRH antagonists in treating other estrogen-dependent disorders.
  • Drug Development Insights : The challenges faced during this compound's clinical trials underscore the need for innovative approaches in drug development for complex conditions like endometriosis and rheumatoid arthritis.

Propiedades

Número CAS

912587-25-8

Fórmula molecular

C25H19F3N4O5S

Peso molecular

544.5 g/mol

Nombre IUPAC

(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide

InChI

InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1

Clave InChI

QLLWADSMMMNRDJ-GFCCVEGCSA-N

SMILES

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

SMILES isomérico

C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

SMILES canónico

CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Opigolix; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Opigolix
Reactant of Route 2
Reactant of Route 2
Opigolix
Reactant of Route 3
Opigolix
Reactant of Route 4
Opigolix
Reactant of Route 5
Opigolix
Reactant of Route 6
Opigolix

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.